molecular formula C16H23N3O2 B5931415 N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide

N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide

Cat. No.: B5931415
M. Wt: 289.37 g/mol
InChI Key: USCLTJVUKAFWAS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide is a complex organic compound characterized by its spirocyclic structure. This compound contains a spiro linkage, which is a unique structural feature where two rings are connected through a single atom. The presence of a methoxyphenyl group and diazaspirodecane core makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-21-14-4-2-13(3-5-14)18-15(20)19-11-8-16(12-19)6-9-17-10-7-16/h2-5,17H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCLTJVUKAFWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC3(C2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core . This intermediate is then subjected to further functionalization to introduce the methoxyphenyl group and the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2,8-diazaspiro[4.5]decane-2-carboxamide is unique due to its specific spirocyclic structure and the presence of both methoxyphenyl and diazaspirodecane moieties. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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